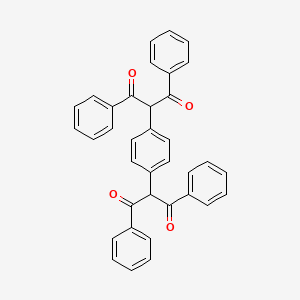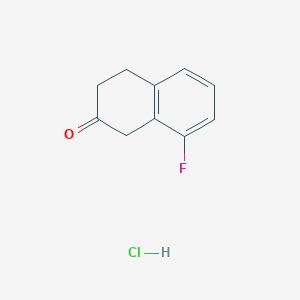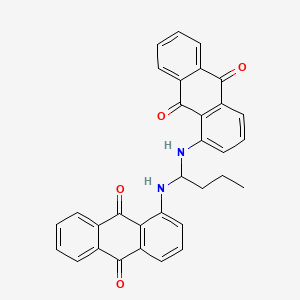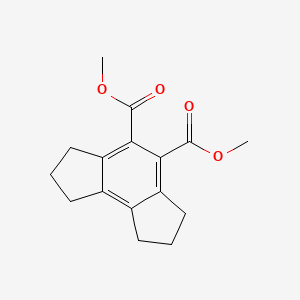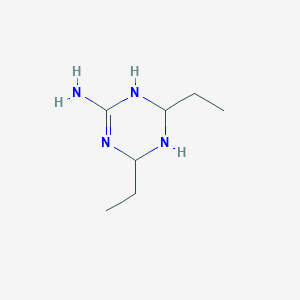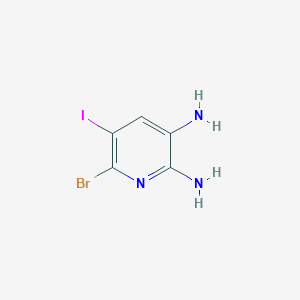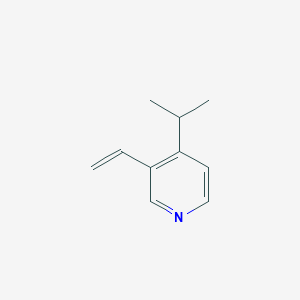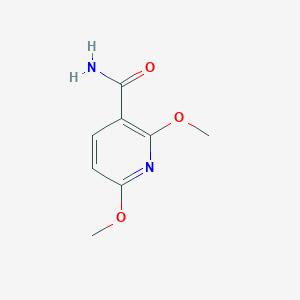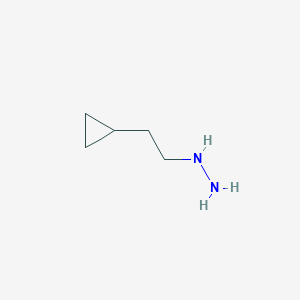
1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a trifluoromethyl ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the introduction of the trifluoromethyl ketone group to a suitably substituted pyridine precursor. One common method involves the reaction of 2-chloro-4-fluoropyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids or esters.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanol.
Oxidation: Carboxylic acids or esters derived from the oxidation of the trifluoromethyl ketone group.
Applications De Recherche Scientifique
1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The trifluoromethyl ketone group is known to enhance the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
2-Chloro-4-fluoropyridine: Lacks the trifluoromethyl ketone group, making it less reactive in certain chemical transformations.
1-(2-Chloro-4-fluoropyridin-3-yl)ethanone: Similar structure but without the trifluoromethyl group, resulting in different chemical and biological properties.
2-Chloro-4-fluoro-3-nitropyridine: Contains a nitro group instead of the trifluoromethyl ketone, leading to distinct reactivity and applications.
Uniqueness: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of both chloro and fluoro substituents on the pyridine ring along with the trifluoromethyl ketone group. This combination imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H2ClF4NO |
|---|---|
Poids moléculaire |
227.54 g/mol |
Nom IUPAC |
1-(2-chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-6-4(3(9)1-2-13-6)5(14)7(10,11)12/h1-2H |
Clé InChI |
WLXPMBDUIJWLNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1F)C(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


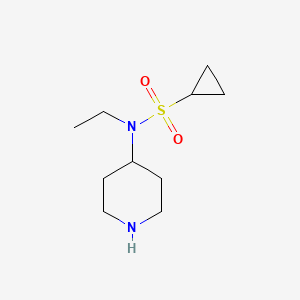

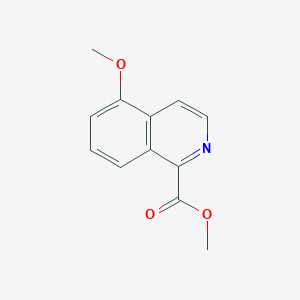
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)
